molecular formula C7H4INZn B14260390 Zinc, (2-cyanophenyl)iodo- CAS No. 148651-34-7

Zinc, (2-cyanophenyl)iodo-

Cat. No.: B14260390
CAS No.: 148651-34-7
M. Wt: 294.4 g/mol
InChI Key: NQAUTYGJZZWZNO-UHFFFAOYSA-M
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Description

Significance of Organozinc Reagents in Modern Organic Synthesis

First synthesized in 1848 by Edward Frankland, organozinc reagents were among the earliest organometallic compounds to be discovered. wikipedia.org While initially overshadowed by more reactive Grignard and organolithium reagents, their unique properties have led to a resurgence in their use. wikipedia.orgoup.com A key advantage of organozinc reagents is their chemoselectivity, allowing for reactions that are highly specific to the desired functional group, even in the presence of other reactive sites. wikipedia.org This selectivity is crucial in the synthesis of complex molecules where multiple functional groups are present. wikipedia.org

Their utility is prominently showcased in a variety of carbon-carbon bond-forming reactions, including:

Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.org

Fukuyama Coupling: A palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc reagent. wikipedia.org

Reformatsky Reaction: This reaction converts an α-haloester and a ketone or aldehyde into a β-hydroxyester. wikipedia.org

Simmons-Smith Reaction: Utilized for the synthesis of cyclopropane (B1198618) rings. slideshare.net

Barbier Reaction: A one-pot reaction that generates an organozinc reagent in the presence of a carbonyl substrate to produce an alcohol. wikipedia.org

The functional group tolerance of organozinc reagents is a significant asset. They are compatible with a wide array of functional groups such as esters, nitriles, amides, and even ketones, which would not be tolerated by more reactive organometallic reagents. sigmaaldrich.comorganic-chemistry.org

Evolution and Versatility of Aryl Organozinc Iodides

Aryl organozinc iodides are a subclass of organozinc reagents that have proven to be particularly versatile in organic synthesis. organic-chemistry.org Their preparation has evolved over the years, with modern methods allowing for their synthesis under mild conditions. organic-chemistry.orgnih.gov

The direct insertion of zinc metal into aryl iodides is a common method for their preparation. organic-chemistry.org The use of activators like lithium chloride (LiCl) has been shown to significantly enhance the rate and yield of this reaction, allowing it to proceed at room temperature. organic-chemistry.orgnih.gov This method is applicable to a broad range of aryl and heteroaryl iodides and is compatible with various functional groups. organic-chemistry.orgnih.gov More recently, catalytic systems involving indium have also been developed for the efficient synthesis of polyfunctional arylzinc halides from aryl iodides and bromides. nih.gov

The versatility of aryl organozinc iodides is evident in their application in various cross-coupling reactions. researchgate.net They are key nucleophiles in Negishi cross-coupling reactions for the synthesis of biaryls and other complex aromatic systems. mdpi.comresearchgate.net These reagents have also been employed in copper-catalyzed cross-coupling reactions. calibrechem.com

Specific Focus on the (2-Cyanophenyl)iodozinc Moiety in Academic Research

The (2-cyanophenyl)iodozinc reagent, with its specific substitution pattern, has been the subject of focused academic research. The presence of the cyano group at the ortho position of the phenyl ring influences the reactivity and properties of the organozinc reagent.

Research has explored the synthesis and application of this specific moiety in various chemical transformations. For instance, it has been used in the synthesis of α-hydroxy amides, which have potential applications in medicinal chemistry. googleapis.com The synthesis of various aryl 2-cyanophenylacetate compounds has also been reported, highlighting the utility of this reagent in constructing molecules with specific structural motifs. sioc-journal.cn The CAS number for (2-cyanophenyl)iodozinc is 148651-34-7. smolecule.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

148651-34-7

Molecular Formula

C7H4INZn

Molecular Weight

294.4 g/mol

IUPAC Name

benzonitrile;iodozinc(1+)

InChI

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

NQAUTYGJZZWZNO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)C#N.[Zn+]I

Origin of Product

United States

Reactivity and Reaction Pathways of 2 Cyanophenyl Iodozinc

Fundamental Reactivity Characteristics of Arylzinc Iodides in Comparison to Other Organometallics

Organozinc compounds, including arylzinc iodides like (2-cyanophenyl)iodozinc, occupy a unique position in the reactivity spectrum of organometallic reagents. wikipedia.orgbrainly.in They are generally less reactive than their organomagnesium (Grignard) and organolithium counterparts. wikipedia.orgbrainly.inacs.org This attenuated reactivity is a direct consequence of the greater covalent character and lower polarity of the carbon-zinc bond compared to the more ionic carbon-magnesium and carbon-lithium bonds.

This moderation in reactivity is a significant synthetic advantage, leading to enhanced chemoselectivity. uni-muenchen.defishersci.ca While organolithium and Grignard reagents are powerfully nucleophilic, they are often too reactive to tolerate the presence of common functional groups such as esters, nitriles, or ketones. In contrast, organozinc halides exhibit a high degree of functional group tolerance, allowing for the synthesis of complex, highly functionalized molecules without the need for extensive protecting group strategies. acs.orgorganic-chemistry.orgmdpi.com

Another key feature of organozinc compounds is their propensity to undergo transmetalation with transition metal salts, such as those of palladium, nickel, or copper. uni-muenchen.de The presence of empty p-orbitals on the zinc atom facilitates this exchange. uni-muenchen.de Despite their modest reactivity towards many organic electrophiles directly, arylzinc species are potent nucleophiles in the context of transition metal catalysis, particularly towards palladium centers, forming the basis of widely used cross-coupling reactions. wikipedia.org

Reagent TypeGeneral FormulaC-Metal Bond PolarityRelative ReactivityKey Characteristics
OrganolithiumR-LiHighVery HighStrongly basic and nucleophilic; low functional group tolerance.
Organomagnesium (Grignard)R-MgXHighHighStrongly basic and nucleophilic; limited functional group tolerance. sciencemadness.org
Organozinc (Arylzinc Iodide) Ar-ZnI Moderate Moderate Mildly basic, moderately nucleophilic; high functional group tolerance and chemoselectivity. uni-muenchen.defishersci.caacs.org
OrganocuprateR₂CuLiLowLowSoft nucleophiles; excellent for conjugate additions.

Role in Carbon-Carbon Bond Forming Reactions

The primary application of (2-cyanophenyl)iodozinc and related arylzinc reagents is in the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. fishersci.ca They serve as effective nucleophilic carbon sources that can react with electrophilic carbon atoms to build more complex molecular skeletons. fishersci.ca This reactivity is most prominently harnessed in transition metal-catalyzed cross-coupling reactions.

In these processes, the organozinc reagent transfers its aryl group to a transition metal catalyst (typically palladium or nickel), which then facilitates the coupling with an organic halide or triflate. uni-muenchen.de The Negishi coupling is a classic example where arylzinc halides are coupled with aryl, vinyl, or alkyl halides. wikipedia.org The Fukuyama coupling provides a route to ketones by reacting an organozinc reagent with a thioester, a transformation that benefits from the chemoselectivity of the zinc reagent, which avoids side reactions with other present functional groups like ketones or esters. wikipedia.org The presence of the cyano group in (2-cyanophenyl)iodozinc makes it a valuable building block for introducing the 2-cyanophenyl moiety into a wide array of organic structures through these reliable C-C bond-forming methods. cymitquimica.com

Chemoselectivity and Tolerance to Various Functional Groups

A defining and highly valued characteristic of (2-cyanophenyl)iodozinc is its exceptional chemoselectivity and tolerance for a wide range of functional groups. organic-chemistry.orgacs.org This property allows for its use in the synthesis of intricate molecules where other, more reactive organometallics would fail. acs.org The moderate reactivity of the C-Zn bond prevents it from readily attacking common functional groups that are susceptible to nucleophilic addition or acid-base reactions. organic-chemistry.orgmdpi.com

Research has demonstrated that organozinc reagents are compatible with functionalities that are typically reactive towards Grignard or organolithium reagents. mdpi.com This tolerance extends to esters, amides, and even other nitriles within the same molecule. organic-chemistry.org For instance, in a Negishi coupling, a reagent like (2-cyanophenyl)iodozinc can be selectively coupled with an aryl halide without disturbing an ester or ketone present on either coupling partner. wikipedia.orgnih.gov This high degree of chemoselectivity simplifies synthetic planning, reduces the need for protecting groups, and often leads to cleaner reactions with higher yields of the desired product. organic-chemistry.org

Table of Functional Group Compatibility with Arylzinc Reagents

Functional Group Compatibility Typical Outcome Citation
Esters High Tolerated in cross-coupling reactions. organic-chemistry.orgnih.gov
Nitriles High Tolerated, allowing for the presence of other nitrile groups. organic-chemistry.org
Amides High Generally stable under typical reaction conditions. organic-chemistry.org
Aldehydes Moderate Can be tolerated, but may react via nucleophilic addition. organic-chemistry.org
Ketones High Tolerated in cross-coupling reactions. wikipedia.orgnih.gov
Aryl Halides High Tolerated, enabling selective reactions at the C-Zn bond. wikipedia.org

Addition Reactions

Beyond cross-coupling, (2-cyanophenyl)iodozinc can participate in addition reactions, acting as a nucleophile that directly attacks polarized unsaturated bonds.

Arylzinc iodides can undergo nucleophilic addition to the carbonyl carbon of aldehydes and ketones in a manner analogous to the Grignard reaction. wikipedia.org This 1,2-addition process results in the formation of secondary or tertiary alcohols, respectively. A notable variant is the Barbier reaction, which is advantageous because it is a one-pot process where the organozinc reagent is generated in situ in the presence of the carbonyl substrate. wikipedia.orgsciencemadness.org Organozinc reagents are less water-sensitive than Grignard reagents, which can be a practical advantage in these syntheses. wikipedia.orgsciencemadness.org

(2-Cyanophenyl)iodozinc and related arylzinc halides are capable of undergoing conjugate (or 1,4-) addition to α,β-unsaturated systems, such as enones. rsc.org This reactivity provides a direct method for introducing the 2-cyanophenyl group at the β-position of a carbonyl compound. Studies have shown that arylzinc iodides bearing electron-withdrawing groups, such as the cyano group, can effectively add to enones. rsc.org Interestingly, these conjugate additions can sometimes proceed without the need for a transition metal catalyst, particularly when solvents like dimethoxyethane (DME) are used, which can influence the aggregation and reactivity of the organozinc species. rsc.org This pathway competes with 1,2-addition and is a valuable tool for constructing specific carbon skeletons.

Nucleophilic Additions to Carbonyl Compounds

Other Transformation Modalities and Scope of Electrophiles

The synthetic utility of (2-cyanophenyl)iodozinc is further expanded by its reactivity with a broad spectrum of electrophiles, primarily through transition metal-catalyzed pathways. organic-chemistry.orgorganic-chemistry.org The choice of catalyst and electrophile dictates the final product, allowing for diverse molecular constructions.

The Negishi and Fukuyama couplings represent just two of the possibilities. The scope of electrophiles is extensive and includes not only aryl and vinyl halides but also acyl chlorides, thioesters, and other activated species. The reaction with acyl chlorides in an acylative Negishi coupling provides a direct route to unsymmetrical ketones. mdpi.com The ability to form these products while tolerating other sensitive groups underscores the reagent's synthetic power. mdpi.com

Reaction TypeElectrophileProduct TypeCatalyst (Typical)Citation
Negishi CouplingAryl/Vinyl/Alkyl Halide or TriflateBiaryl, Styrene, AlkylarenePalladium or Nickel wikipedia.orguni-muenchen.de
Fukuyama CouplingThioesterKetonePalladium wikipedia.org
Acylative CouplingAcyl ChlorideKetonePalladium mdpi.com
Copper-Mediated CouplingVariousVariesCopper acs.orgorganic-chemistry.org

This versatility makes (2-cyanophenyl)iodozinc a powerful reagent for introducing the ortho-substituted benzonitrile (B105546) motif, a common feature in pharmaceuticals and functional materials. cymitquimica.comorganic-chemistry.org

Applications of 2 Cyanophenyl Iodozinc in Complex Molecule Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable precision and functional group tolerance. nih.govresearchgate.net These methods, recognized with the 2010 Nobel Prize in Chemistry, are widely employed in academic and industrial settings, particularly in pharmaceutical manufacturing. sigmaaldrich.comresearchgate.net Among these, the Negishi coupling, which utilizes organozinc reagents, is frequently employed due to the high reactivity and functional group compatibility of the zinc nucleophiles. nih.gov (2-Cyanophenyl)iodozinc serves as a key substrate in these transformations, allowing for the direct introduction of the 2-cyanophenyl moiety onto various organic scaffolds.

The Negishi coupling is a powerful transition metal-catalyzed reaction that joins organozinc compounds with organic halides or triflates. wikipedia.org This method is exceptionally versatile, facilitating the coupling of sp, sp2, and sp3 hybridized carbon atoms, a feature that distinguishes it among palladium-catalyzed reactions. wikipedia.org The reaction typically employs a palladium(0) catalyst, though nickel catalysts are also effective. wikipedia.orgorganic-chemistry.org The use of (2-cyanophenyl)iodozinc in Negishi couplings allows for the efficient construction of complex molecular architectures containing the cyanophenyl group, which is a precursor to many important chemical structures. The development of highly active catalyst systems, often involving specialized phosphine (B1218219) ligands, has expanded the scope of this reaction to include even sterically hindered substrates under mild conditions. nih.gov

A primary application of (2-cyanophenyl)iodozinc is in the synthesis of substituted biaryl compounds through Negishi coupling with aryl halides. organic-chemistry.org This reaction is fundamental for creating structures found in many pharmaceuticals, natural products, and advanced materials. nih.gov The coupling of (2-cyanophenyl)iodozinc with various aryl iodides, bromides, or chlorides, catalyzed by a palladium complex, results in the formation of a new C-C bond between the two aromatic rings. The reactivity of the aryl halide often depends on the halogen, with iodides being the most reactive. wikipedia.org Electron-withdrawing groups on the aryl halide, such as nitro or cyano groups, can facilitate the reaction, while electron-donating groups may require slightly more forcing conditions. researchgate.net

Table 1: Representative Palladium-Catalyzed Negishi Coupling of Arylzinc Reagents with Aryl Halides

EntryArylzinc ReagentAryl HalideCatalyst/LigandProductYield (%)
1(2-Cyanophenyl)iodozinc1-IodonaphthalenePd(PPh₃)₄2-(1-Naphthyl)benzonitrileHigh
2(2-Cyanophenyl)iodozinc4-BromotoluenePd(dba)₂ / SPhos4'-Methyl-[1,1'-biphenyl]-2-carbonitrileHigh
3Phenylzinc Chloride2-ChloropyridinePd(P(t-Bu)₃)₂2-Phenylpyridine97
42-Thienylzinc Chloride4-ChlorobenzonitrilePd₂(dba)₃ / RuPhos4-(Thiophen-2-yl)benzonitrile95

Note: Yields are representative and can vary based on specific reaction conditions. Data for entries 3 and 4 are adapted from general Negishi coupling literature to illustrate the scope. nih.gov

(2-Cyanophenyl)iodozinc can react with acyl chlorides in a palladium-catalyzed carbonylative coupling to synthesize ketones. This transformation, a variant of the Negishi coupling, provides a direct route to aryl ketones. The reaction of an organozinc reagent with a highly reactive electrophile like an acyl chloride typically proceeds efficiently.

This method is an alternative to the Weinreb ketone synthesis, which is designed to prevent over-addition of organometallic reagents. wikipedia.orgmychemblog.com In a traditional Weinreb synthesis, a carboxylic acid is first converted to a stable N-methoxy-N-methylamide (Weinreb amide). wikipedia.orgorganic-chemistry.org This amide then reacts with an organometallic reagent to form a stable chelated intermediate, which upon acidic workup yields the ketone without the formation of a tertiary alcohol byproduct. mychemblog.comorganic-chemistry.org The direct coupling of (2-cyanophenyl)iodozinc with an acyl chloride offers a more streamlined process when the starting acyl chloride is readily available and the organozinc reagent's reactivity can be controlled to favor ketone formation.

The versatility of the Negishi coupling allows (2-cyanophenyl)iodozinc to react with a range of electrophiles beyond aryl halides, including unactivated alkyl halides such as alkyl iodides. beilstein-journals.orgprinceton.edu This C(sp²)-C(sp³) bond formation is crucial for synthesizing alkyl-substituted aromatic compounds. These reactions often require specific catalyst systems, sometimes employing nickel catalysts, to achieve high yields and selectivity, as side reactions can be more prevalent. princeton.edutcichemicals.com The coupling proceeds via the generation of an alkyl radical that combines with the palladium-aryl complex, followed by reductive elimination to form the final product. orgsyn.org This capability is particularly valuable in drug discovery for introducing alkyl chains to aromatic cores. tcichemicals.com

The 2-cyanophenyl group from (2-cyanophenyl)iodozinc can be transferred to other metals in transmetalation reactions, a key step in the synthesis of various organometallic complexes. For instance, it can be used in the arylation of metal centers like iron. Iron-catalyzed cross-coupling reactions have gained attention as a more sustainable and economical alternative to palladium-based systems. uni-muenchen.de In a hypothetical synthesis of an aryliron complex, (2-cyanophenyl)iodozinc would react with an iron salt, such as iron(III) chloride, often in the presence of ligands, to form a (2-cyanophenyl)iron species. This complex could then participate in further C-C bond-forming reactions. uni-muenchen.decore.ac.uk

Coupling with Other Electrophiles (e.g., Alkyl Iodides)

Nickel-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for Negishi couplings, nickel catalysts offer a powerful and often more cost-effective alternative. wikipedia.orguni-muenchen.de Nickel can catalyze the cross-coupling of (2-cyanophenyl)iodozinc with a wide array of organic electrophiles, including aryl chlorides, which are often less reactive in palladium-catalyzed systems. organic-chemistry.org Nickel-catalyzed reactions can also be effective for C(sp²)-C(sp³) couplings and can sometimes offer different selectivity compared to palladium. nih.govrsc.orgrsc.org Recent advancements have focused on developing nickel-catalyzed reductive cross-coupling methods that join two different electrophiles, avoiding the pre-formation of the organometallic reagent. nih.gov In such a system, an aryl halide (like 2-iodobenzonitrile) could be coupled directly with an alkyl halide in the presence of a nickel catalyst and a stoichiometric reductant like zinc or manganese metal. nih.gov

Table 2: Comparison of Palladium and Nickel Catalysis in Cross-Coupling

FeaturePalladium-Catalyzed CouplingNickel-Catalyzed Coupling
Cost Generally higherGenerally lower, more earth-abundant
Substrate Scope Very broad; excellent for aryl iodides, bromides, and triflates. wikipedia.orgBroad; particularly effective for less reactive aryl chlorides and for C(sp³)-C(sp³) couplings. organic-chemistry.orgrsc.org
Functional Group Tolerance Generally very high. wikipedia.orgHigh, though can be more sensitive to certain functional groups.
Common Reaction Type Negishi, Suzuki, Heck, Stille, etc. sigmaaldrich.comReductive cross-electrophile coupling, Kumada, Negishi. wikipedia.orgnih.gov
Ligands Often bulky, electron-rich phosphines (e.g., Buchwald ligands). nih.govPhosphines, N-heterocyclic carbenes (NHCs), bipyridines. organic-chemistry.orguni-regensburg.de

Cobalt-Catalyzed Transformations Utilizing Organozinc Reagents

The use of economical and less toxic first-row transition metals, such as cobalt, as catalysts for cross-coupling reactions has gained significant traction. rsc.org Cobalt salts have proven effective in catalyzing a wide range of coupling reactions, expanding the scope of accessible functionalized compounds. rsc.org These cobalt-catalyzed reactions are compatible with numerous sensitive functional groups, a key advantage when working with polyfunctional molecules. rsc.org

While palladium and nickel are traditionally used, cobalt complexes like CoCl₂ can effectively catalyze the cross-coupling of organozinc reagents with various partners. nih.gov For instance, cobalt catalysis enables the coupling of functionalized primary and secondary alkylzinc reagents with (hetero)aryl halides. nih.gov A combination of CoCl₂ with ligands such as 2,2'-bipyridine (B1663995) facilitates these transformations. nih.gov This methodology is particularly relevant for reagents like (2-cyanophenyl)iodozinc, a functionalized arylzinc halide. The cobalt-catalyzed approach allows for the formation of new C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds under mild conditions, demonstrating high chemoselectivity. rsc.org

Furthermore, cobalt catalysis is employed in the very preparation of functionalized arylzinc reagents. Aryl bromides containing various functional groups can react with zinc dust in a cobalt-catalyzed process to generate the corresponding organozinc compounds in situ. mdpi.com These reagents are then used in subsequent palladium-catalyzed cross-coupling reactions. mdpi.com This sequential cobalt- and palladium-catalyzed, one-pot approach highlights the integration of cobalt in facilitating the synthesis and immediate application of functionalized organozinc compounds. researchgate.net

Synthesis of Polyfunctionalized Aromatic and Heteroaromatic Scaffolds

Highly functionalized organozinc reagents, including (2-cyanophenyl)iodozinc, are instrumental in the synthesis of complex, polyfunctional aromatic and heteroaromatic structures that are prevalent in medicinal chemistry and materials science. nih.gov The ability to incorporate sensitive groups like nitriles is a significant advantage of using organozinc chemistry. beilstein-journals.org

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a cornerstone of this chemistry. nih.gov The reactivity of a diverse set of organozinc reagents with various polyfunctional drug-like electrophiles has been systematically evaluated, demonstrating the high value of these reagents in drug discovery settings. nih.gov

Specific applications include the preparation of polyfunctional indazoles and heteroarylazo compounds. nih.gov In these syntheses, functionalized zinc reagents react with aryldiazonium salts to efficiently produce complex heterocyclic systems. nih.gov The chemoselectivity of these reactions allows for the preservation of functional groups on both coupling partners. nih.gov The directed metalation of heterocycles using zinc amide bases, followed by trapping with electrophiles, is another powerful strategy for creating polysubstituted heterocyclic scaffolds. beilstein-journals.org For example, a polyfunctional pyridine (B92270) can be selectively zincated and then allylated to furnish a trisubstituted product in high yield. beilstein-journals.org These methods underscore the capacity of organozinc reagents to serve as key intermediates in the modular construction of complex molecular frameworks.

Utility in the Preparation of Specific Amide Derivatives (e.g., Primary Amides from Trichloroacetyl Isocyanate)

A significant application of functionalized organozinc halides like (2-cyanophenyl)iodozinc is the synthesis of primary amides. nih.govacs.org The primary amide functional group is a common feature in many natural products and pharmaceuticals. acs.org A robust and general method involves the reaction of an organozinc halide with commercially available trichloroacetyl isocyanate. acs.org This reaction proceeds smoothly to form a zinc imidate intermediate, which, upon basic hydrolysis, yields the desired primary amide. acs.org

This method is notable for its excellent functional group tolerance. Organozinc reagents bearing ester or cyano groups are fully compatible with the reaction conditions. nih.govacs.org For example, 4-cyanophenylzinc iodide, an isomer of the title compound, reacts with trichloroacetyl isocyanate to produce 4-cyanobenzamide (B1359955) in a 95% yield. acs.org This high efficiency and compatibility extend to a wide range of aromatic, heterocyclic, alkenyl, and alkynyl zinc reagents. acs.org The reaction typically proceeds at temperatures ranging from -20 °C to room temperature. acs.org

The general utility of this transformation is highlighted by its application to various substrates as shown in the table below.

Organozinc ReagentProductYield (%)Reference
4-Cyanophenylzinc iodide4-Cyanobenzamide95 acs.org
4-(Ethoxycarbonyl)phenylzinc iodideEthyl 4-carbamoylbenzoate90 acs.org
4-Chlorophenylzinc iodide4-Chlorobenzamide98 acs.org
Thiazole-2-ylzinc chlorideThiazole-2-carboxamide78 acs.org
2,6-Dichloro-4-pyridylzinc iodide2,6-Dichloroisonicotinamide63 acs.org

Contributions to the Synthesis of Carborane Derivatives Bearing Nitrile Groups

Carboranes are boron-rich clusters that have found applications in medicinal chemistry and materials science. The introduction of functional groups onto the carborane cage is crucial for tuning their properties. Organozinc reagents have enabled the synthesis of B-aryl carboranes bearing sensitive functional groups that are incompatible with more reactive organometallics like Grignard or organolithium reagents. researchgate.netmdpi.com

A simple and efficient one-pot method has been developed for the synthesis of 3-aryl and 9-aryl derivatives of ortho-carborane. mdpi.comresearchgate.net This procedure involves the in situ generation of an arylzinc bromide via a cobalt-catalyzed reaction, followed by a palladium-catalyzed cross-coupling with an iodo-carborane. mdpi.com This approach successfully tolerates sensitive functionalities, including nitrile and ester groups. researchgate.net

Specifically, this method has been used to synthesize carboranes bearing a cyanophenyl substituent. The reaction of in situ generated (2-cyanophenyl)zinc bromide with 3-iodo-ortho-carborane yields 3-(2'-cyanophenyl)-ortho-carborane. mdpi.com Similarly, the coupling with 9-iodo-ortho-carborane produces 9-(2'-cyanophenyl)-ortho-carborane. researchgate.net These reactions demonstrate the utility of the (2-cyanophenyl)zinc moiety in constructing complex, functionalized boron cluster compounds.

Aryl Halide Used for Zinc ReagentCarborane SubstrateProductYield (%)Reference
2-Bromobenzonitrile3-Iodo-ortho-carborane3-(2'-Cyanophenyl)-ortho-carborane72 mdpi.com
4-Bromobenzonitrile3-Iodo-ortho-carborane3-(4'-Cyanophenyl)-ortho-carborane90 mdpi.com
2-Bromobenzonitrile9-Iodo-ortho-carborane9-(o-Cyanophenyl)-1,2-dicarba-closo-dodecaborane70 researchgate.net
4-Bromobenzonitrile9-Iodo-ortho-carborane9-(p-Cyanophenyl)-1,2-dicarba-closo-dodecaborane88 researchgate.net

Mechanistic Investigations of Organozinc Processes Involving 2 Cyanophenyl Iodozinc

Detailed Examination of Zinc Oxidative Addition to (2-Cyanophenyl)aryl Iodides

The formation of organozinc reagents through the direct insertion of zinc metal into organic halides is a fundamental and widely utilized method. wikipedia.orgriekemetals.com This process, known as oxidative addition, is the initial and often rate-determining step in many synthetic sequences. For (2-cyanophenyl)iodozinc, this involves the reaction of 2-iodobenzonitrile (B177582) with metallic zinc.

The mechanism of this oxidative addition is complex and has been the subject of considerable investigation. It is generally accepted that the reaction proceeds through a two-step mechanism:

Oxidative Addition: The initial step involves the insertion of zinc into the carbon-iodine bond of the aryl iodide to form a surface-bound organozinc intermediate. nih.gov

Solubilization: This surface species is then solubilized into the reaction medium. nih.gov

Fluorescence microscopy studies have been instrumental in visualizing the formation of these surface intermediates. These studies have shown that the direct insertion of zinc into aryl iodides leads to the formation of fluorescent "hot spots" on the zinc surface, corresponding to the oxidative addition intermediate. nih.gov The rate of this oxidative addition can be influenced by temperature, with aryl iodides generally requiring higher temperatures (e.g., 60 °C) compared to alkyl iodides (e.g., 25 °C). nih.gov

The presence of electron-withdrawing groups, such as the nitrile group in 2-iodobenzonitrile, generally facilitates the oxidative addition process. wikipedia.org Kinetic and linear free-energy relationship (LFER) studies on the reaction of active zinc with aryl halides suggest a mechanism where electron transfer (ET) is the rate-determining step, leading to the formation of aryl halide radical anions as intermediates. acs.org

Table 1: Key Factors Influencing Zinc Oxidative Addition

FactorDescriptionImpact on Reaction
Zinc Activation Treatment of zinc powder to remove surface oxides and increase reactivity.Essential for efficient oxidative addition. researchgate.netuni-muenchen.de
Temperature Reaction temperature.Higher temperatures are often required for aryl iodides. nih.gov
Substituents Electronic nature of groups on the aryl iodide.Electron-withdrawing groups facilitate the reaction. wikipedia.org
Solvent The reaction medium.Polar aprotic solvents can accelerate oxidative addition. nih.gov

Elucidation of Transmetalation Pathways in Metal-Catalyzed Cross-Coupling Cycles

Transmetalation is a critical step in metal-catalyzed cross-coupling reactions, such as the Negishi coupling, where an organic group is transferred from the organozinc reagent to the transition metal catalyst, typically palladium or nickel. nih.gov The general mechanism for a palladium-catalyzed cross-coupling reaction involves oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation and then reductive elimination. nih.gov

The transmetalation of (2-cyanophenyl)iodozinc to a palladium(II) complex, formed after the oxidative addition of an aryl halide, is a key bond-forming step. The exact mechanism of this transfer can be complex and may proceed through different pathways.

In the context of Suzuki-Miyaura coupling, which shares mechanistic similarities, two primary pathways for transmetalation from organoboron reagents are considered: a neutral pathway and an anionic pathway involving a hypervalent "ate" complex. nih.gov While not directly analogous, this highlights the potential for multiple transmetalation routes.

For organozinc reagents, the transmetalation step is often considered to be the rate-limiting step in the catalytic cycle. uni-muenchen.de The nature of the ligands on the palladium center and the aggregation state of the organozinc reagent in solution can significantly influence the rate and efficiency of transmetalation. uni-muenchen.deresearchgate.net

Recent studies on cobalt-catalyzed cross-coupling reactions have shed light on the importance of understanding the transmetalation step. For instance, the transmetalation of an aryl group from a neutral boron reagent to a cobalt(I) alkoxide complex was identified as a key step. nih.gov This suggests that the nature of the metal center and its ligand sphere plays a crucial role in facilitating the transfer of the organic group.

Analysis of Reductive Elimination Steps in Catalytic Processes

Reductive elimination is the final step in many catalytic cross-coupling cycles, where the newly formed carbon-carbon bond is created, and the product is released from the metal center, regenerating the active catalyst. wikipedia.orglibretexts.org In the context of a reaction involving (2-cyanophenyl)iodozinc, this step would typically involve the reductive elimination of a biaryl product from an arylpalladium(II) intermediate.

This elementary step involves a decrease in the oxidation state of the metal center, for example, from Pd(II) to Pd(0). wikipedia.org For mononuclear reductive elimination to occur, the two groups to be eliminated must be positioned cis to each other on the metal center. wikipedia.org

The rate of reductive elimination is influenced by several factors:

Electronic Properties: Electron-poor metal centers tend to undergo reductive elimination more rapidly. libretexts.org However, studies on arylpalladium cyanide complexes have shown that electron-donating substituents on the aryl ligand can accelerate the reductive elimination of arylnitriles. nih.gov

Steric Factors: Bulky ancillary ligands can promote reductive elimination by relieving steric strain in the transition state. libretexts.org

Ligand Type: The nature of the eliminating groups themselves is crucial. Reductive eliminations involving hydrogen are particularly fast. umb.edu

Computational studies have provided valuable insights into the transition states of reductive elimination. For the elimination of benzonitrile (B105546) from a phenylpalladium cyanide complex, the calculated energy barrier was found to be influenced by the electronic nature of the phenyl group. nih.gov

Table 2: Factors Affecting Reductive Elimination

FactorInfluence on Reductive Elimination Rate
Metal Center Electron Density Generally, more electron-poor centers react faster, but exceptions exist. libretexts.orgnih.gov
Ancillary Ligand Sterics Bulkier ligands can accelerate the reaction. libretexts.org
Eliminating Groups The nature of the groups being coupled significantly affects the rate. umb.edu
Coordination Geometry Cis-disposition of the eliminating groups is required for a concerted mechanism. wikipedia.org

Role of Radical Intermediates and Single Electron Transfer (SET) Processes

While many organometallic reactions are described by two-electron processes (oxidative addition, reductive elimination), the involvement of radical intermediates and single electron transfer (SET) mechanisms is increasingly recognized. nih.govorganic-chemistry.org

In the context of organozinc chemistry, SET processes can play a significant role, particularly in the formation of the organozinc reagent itself. As mentioned earlier, the reaction of zinc with aryl halides is thought to proceed via an electron transfer mechanism to form a radical anion intermediate. acs.org

Furthermore, in some transition metal-catalyzed reactions, SET pathways can compete with or even dominate the traditional catalytic cycle. For example, in certain nickel-catalyzed cross-coupling reactions, the formation of radical intermediates has been proposed. nih.govchemrxiv.org These radical species can then participate in subsequent bond-forming steps.

The involvement of radical intermediates can be detected through various experimental techniques, including the use of radical clocks and spectroscopic methods like EPR. acs.orgorganic-chemistry.org The formation of these highly reactive species can sometimes lead to side reactions and a decrease in selectivity, but in other cases, it can open up new and efficient reaction pathways. nih.govresearchgate.net

Influence of Ligand Structures and External Additives (e.g., LiCl) on Reaction Kinetics and Selectivity

The kinetics and selectivity of organozinc reactions are profoundly influenced by the structure of the ligands on the metal catalyst and the presence of external additives, with lithium chloride (LiCl) being a particularly important example. nih.govuni-muenchen.de

Ligand Effects: The choice of ligand in a transition metal-catalyzed cross-coupling reaction is critical. researchgate.net Ligands modulate the electronic and steric properties of the metal center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination. researchgate.netuni-muenchen.de For example, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition of less reactive aryl chlorides. libretexts.org The lability of ligands is also important, as ligand dissociation is often required to create an open coordination site for the elementary steps of the catalytic cycle to proceed. researchgate.net

The Role of LiCl: The addition of LiCl to organozinc preparations has a dramatic and beneficial effect on the reaction. researchgate.netnih.gov Initially, it was thought that LiCl helps to break up zinc clusters or clean the zinc surface. However, more recent studies have revealed a more nuanced role.

Fluorescence microscopy has shown that LiCl significantly accelerates the solubilization of the surface-bound organozinc intermediates that are formed during the oxidative addition step. nih.govresearchgate.net In the absence of LiCl, these intermediates can be poorly soluble and their slow dissolution can be the rate-limiting step. nih.govnih.gov

The addition of LiCl leads to the formation of more soluble "ate" complexes, such as [RZnX₂]⁻Li⁺. nih.govnsf.gov This not only increases the concentration of the organozinc reagent in solution but can also affect its reactivity in subsequent steps. The formation of these zincate species can influence the aggregation state of the organozinc reagent in solution, which in turn impacts its reactivity in transmetalation. uni-muenchen.de

Theoretical and Computational Studies of 2 Cyanophenyl Iodozinc Systems

Application of Computational Chemistry Methodologies to Organozinc Reactivity

Computational chemistry serves as a powerful tool for investigating the complex behaviors of organozinc reagents. escholarship.org Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are routinely applied to solve and predict chemical phenomena that may be difficult to observe through experimentation alone. escholarship.orgmdpi.comresearchgate.net These techniques allow for the calculation of molecular structures, properties, and reaction pathways, complementing experimental findings and sometimes predicting unobserved chemical events. escholarship.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying organometallic compounds. nsf.govthieme-connect.comillinois.edu It is widely used to calculate the electronic and geometric structures of molecules. thieme-connect.comillinois.edu For zinc complexes, DFT calculations help in understanding the nature of the carbon-zinc bond, which is significantly more covalent than the corresponding bond in organomagnesium or organolithium compounds, contributing to the high functional group tolerance of organozinc reagents. rsc.org

DFT studies on related systems, such as the adsorption of iodine species on surfaces, have been performed to understand bonding and energetics. For instance, calculations on the adsorption of molecular iodine (I₂) on graphite (B72142) surfaces revealed that the binding is dominated by dispersion interactions with no significant charge transfer. frontiersin.orgosti.gov In studies of zinc complexes with other ligands, DFT has been used to analyze the molecular and electronic structures, revealing how the nature of the metal and ligand influences the geometry and chemical bonding. illinois.edu For example, in complexes with porphyrazine, the Zn-N bonds were found to have less ionic character compared to Ca-N bonds. thieme-connect.comillinois.edu These types of analyses are critical for understanding the fundamental properties of compounds like (2-cyanophenyl)iodozinc.

Molecular Dynamics (MD) simulations provide a method to observe the time-evolution of molecular systems, offering insights into reaction dynamics, conformational changes, and solvent effects. mdpi.com For organozinc systems, MD simulations can model the behavior of reagents in solution and during reactions. For example, simulations have been used to study the interaction of zinc ions in biological systems, such as zinc-finger proteins with DNA, revealing the specific contacts and conformational changes that govern molecular recognition. mdpi.com While specific MD simulations for (2-cyanophenyl)iodozinc are not prominently documented, the methodology is applicable for studying its aggregation state in solution, interaction with solvents like THF, and the dynamics of its participation in cross-coupling reactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Prediction of Molecular Structures and Energetics of (2-Cyanophenyl)iodozinc and its Intermediates

Computational methods are essential for predicting the three-dimensional structures and thermodynamic stabilities of organozinc reagents and their reaction intermediates. DFT calculations can determine optimized geometries, bond lengths, bond angles, and the relative energies of different isomers or conformers.

For arylzinc reagents, the structure in solution is often complex, involving equilibria between monomeric, dimeric, and aggregated forms, often coordinated with solvent molecules or salt additives like lithium chloride. illinois.edunih.gov The Schlenk equilibrium describes the balance between the organozinc halide (RZnX), the diorganozinc species (R₂Zn), and the zinc dihalide (ZnX₂). Computational models can predict the energetics of these different species. For instance, a unifying theoretical and predictive model based on fluorescence microscopy and NMR spectroscopy has shown how different lithium salts affect the solubilization of zinc surface intermediates, which in turn predicts the rate of synthesis and the solution structure of the final organozinc reagent. escholarship.orgnih.gov

Below is a table illustrating typical bond lengths for related zinc and iodine compounds as determined by computational and experimental methods, which can serve as a proxy for what might be expected for (2-cyanophenyl)iodozinc.

Bond/InteractionTypical Calculated/Experimental Distance (Å)Context/Method
Zn-C (Aryl)~2.0General arylzinc compounds
Zn-I2.6 - 2.8Zinc iodide complexes
I···Pt3.5 - 3.8DFT calculations on metal-involving halogen bonds mdpi.com
I-I (adsorbed)~2.9DFT on I₂ adsorbed on Ag(100) aps.org
Graphite-Iodine3.52 - 3.93DFT study of iodine species on graphite osti.gov

This table is illustrative and compiles data from various sources on related systems to provide context for the molecular parameters of (2-cyanophenyl)iodozinc.

Elucidation of Reaction Mechanisms, Transition States, and Activation Energies

A primary application of computational chemistry in the context of (2-cyanophenyl)iodozinc is the elucidation of reaction mechanisms, particularly for palladium- or nickel-catalyzed cross-coupling reactions like the Negishi coupling. illinois.edusemanticscholar.org These reactions typically proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. illinois.eduacs.org

Computational studies can map the potential energy surface for the entire catalytic cycle, identifying the structures of intermediates and, crucially, the transition states that connect them. The calculated energy barriers (activation energies) for each step reveal the rate-determining step of the reaction. researchgate.netsmu.edu

For the Negishi reaction, the transmetalation step, where the aryl group is transferred from zinc to the palladium center, is often critical. acs.org DFT calculations have been employed to study the mechanism of Ni-catalyzed reductive cross-coupling of aryl halides, showing that the process is favored with a Ni(0) catalyst and proceeds through a sequence of oxidative addition, reduction, and reductive elimination without the formation of discrete organometallic reagents in the cycle. researchgate.net A key reaction involving a very similar substrate, the microwave-assisted Negishi coupling of 2-cyanophenylzinc bromide with 4-bromobenzaldehyde, has been reported to proceed in high yield, highlighting the reactivity of this class of reagents. mdpi.comproquest.com

The general mechanism for a Pd-catalyzed Negishi coupling is outlined below:

StepDescription
Oxidative Addition The organic halide (Ar'-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate.
Transmetalation The aryl group from the organozinc reagent ((2-CN-Ph)ZnI) is transferred to the Pd(II) center, displacing the halide.
Reductive Elimination The two organic groups on the Pd(II) center couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.

This table outlines the generally accepted steps in a Negishi cross-coupling reaction.

Theoretical Analysis of Reactivity, Regioselectivity, and Stereoselectivity in Reactions Involving (2-cyanophenyl)iodozinc

Theoretical analysis provides powerful tools to predict the reactivity and selectivity of organozinc reactions. The regioselectivity of reactions such as metalation can be predicted by calculating the pKa values of different C-H bonds in a substrate. rsc.org For zincations using TMPZnCl·LiCl (where TMP = 2,2,6-6-tetramethylpiperidinyl), it has been shown that thermodynamic factors are dominant, and the site of deprotonation can be accurately predicted by identifying the most acidic proton via DFT calculations. rsc.orgnih.gov This approach would predict that in a molecule with multiple potential reaction sites, (2-cyanophenyl)iodozinc would react at the most electrophilic center, or in a deprotonation context, the most acidic position.

The presence of the cyano group in (2-cyanophenyl)iodozinc is expected to influence its reactivity. The electron-withdrawing nature of the nitrile can affect the nucleophilicity of the organozinc reagent and can also participate in coordinating to metal centers during the reaction, potentially influencing the reaction pathway and selectivity.

Stereoselectivity in reactions can also be analyzed computationally. For example, in the C-glycosylation with arylzinc reagents, the stereochemical outcome was explained by invoking anchimeric assistance from a neighboring group, a hypothesis supported by stereochemical probe experiments and consistent with computational modeling of the bicyclic intermediate. researchgate.net

Development of Predictive Models for Novel Transformations and Reagent Design

A significant goal of computational chemistry is to develop models that can predict the outcomes of unknown reactions and guide the design of new reagents. By correlating calculated properties with experimental observations, predictive frameworks can be established. escholarship.org

For instance, the development of a predictive model for site-selective deprotometalation reactions using TMPZnCl·LiCl was achieved by comparing calculated pKa values with experimental outcomes for over 150 substrates, showing a high degree of accuracy. nih.gov This demonstrates that for certain classes of organozinc reagents, thermodynamic data from DFT can reliably guide synthetic planning. rsc.orgnih.gov

Similarly, models based on microscopy and spectroscopy have been created to predict how additives like lithium salts will affect the synthesis and structure of organozinc reagents. escholarship.orgnsf.gov These models provide a framework for rationally selecting reaction conditions rather than relying on empirical screening. nih.gov Future work in this area could involve developing machine learning models trained on computational and experimental data to predict the reactivity, selectivity, and optimal conditions for reactions involving specific reagents like (2-cyanophenyl)iodozinc in novel transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.